molecular formula C9H10N2S2 B8309581 2-N,N-dimethylbenzothiazole-sulphenamide

2-N,N-dimethylbenzothiazole-sulphenamide

Cat. No. B8309581
M. Wt: 210.3 g/mol
InChI Key: MFJZDMOREHOEIW-UHFFFAOYSA-N
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Patent
US04017506

Procedure details

10 parts of sodium carbonate and 4 parts of sodium bicarbonate are added to a well stirred suspension of 63 parts 2-N,N-dimethylbenzothiazole-sulphenamide in 130 parts of water. 170 parts by volume of a solution of sodium hypochlorite titrating 177 g. of NaClO and 3 g. of free caustic soda per liter are then slowly introduced, in about 5 hours and keeping the temperature within the range from 25° C. to below 30° C. The excess of hypochlorite is controlled by starchiodide paper. After introduction, the mixture is stirred for a further hour. The creamy white precipitate obtained is filtered off, washed until the washings are neutral and dried at 60° C. The 2-N,N-dimethyl-benzothiazole-sulphinamide melting at 121°-122° C., free from dibenzothiazyl disulphide, is obtained with a yield of 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
63
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
177 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+].[CH3:12][N:13]([CH3:24])[S:14][C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1.Cl[O-:26].[Na+].[OH-].[Na+].Cl[O-]>O>[CH3:12][N:13]([CH3:24])[S:14]([C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1)=[O:26] |f:0.1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
63
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(SC=1SC2=C(N1)C=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
177 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from 25° C. to below 30° C
STIRRING
Type
STIRRING
Details
After introduction, the mixture is stirred for a further hour
CUSTOM
Type
CUSTOM
Details
The creamy white precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed until the washings
CUSTOM
Type
CUSTOM
Details
dried at 60° C

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)C=1SC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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